molecular formula C20H28O B013868 all-trans-Retinal CAS No. 116-31-4

all-trans-Retinal

カタログ番号: B013868
CAS番号: 116-31-4
分子量: 284.4 g/mol
InChIキー: NCYCYZXNIZJOKI-OVSJKPMPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

All-trans-retinal (ATR) is a vitamin A aldehyde derivative central to the visual cycle, where it functions as the chromophore in rhodopsin. Upon light exposure, 11-cis-retinal isomerizes to ATR, triggering phototransduction . ATR is also a substrate for ABCR (ATP-binding cassette transporter retina-specific), a transporter linked to Stargardt disease. ABCR facilitates ATR clearance from photoreceptor outer segments, preventing toxic bisretinoid accumulation (e.g., A2E) .

準備方法

Synthetic Routes and Reaction Conditions

Retinal can be synthesized through the oxidation of retinol (vitamin A alcohol) using various oxidizing agents. One common method involves the use of manganese dioxide (MnO2) as the oxidizing agent in an organic solvent such as dichloromethane. The reaction typically proceeds at room temperature and yields retinal as the primary product .

Industrial Production Methods

In industrial settings, retinal is often produced from beta-carotene, a precursor found in plants. The process involves the oxidative cleavage of beta-carotene to yield two molecules of retinal. This reaction is catalyzed by enzymes such as beta-carotene 15,15’-monooxygenase or beta-carotene 15,15’-dioxygenase .

化学反応の分析

Isomerization

All-trans-retinal can undergo isomerization to form 11-cis-retinal, a crucial step in the visual cycle [1, 2, 8]. This reaction is thermodynamically unfavorable at the aldehyde level in vivo, and all-trans-retinal is first reduced to all-trans-retinol . Isomerization involves the conversion of a trans isomer to a cis isomer . The molecule must break the pi bond, rotate on the single bond, and reform the pi bond .

Reduction

All-trans-retinal can be reduced to all-trans-retinol by short-chain dehydrogenase/reductase (SDR) or alcohol dehydrogenase enzymes . This reduction involves NADPH [12, 13].

Oxidation

Oxidation of all-trans-retinal, catalyzed by retinaldehyde dehydrogenases (RALDHs), leads to the formation of all-trans-retinoic acid . This is an irreversible reaction, and excess all-trans-retinoic acid is cleared by conversion to more polar metabolites . All-trans-retinal mediates light-induced oxidation and can cause photooxidative damage .

Reaction with opsins

In the visual cycle, cis-retinal fits into a receptor site of opsin. Upon absorption of a photon of light in the visible range, cis-retinal can isomerize to all-trans-retinal . All-trans retinal then dissociates from opsin [5, 14].

Toxicity

All-trans-retinal can be toxic and cause cell death in various cell lines . It can also mediate light-induced oxidation .

科学的研究の応用

Role in Visual Cycle

Visual Phototransduction
ATR is integral to the visual cycle, where it acts as a chromophore in rhodopsin. Upon photon absorption, 11-cis-retinal is isomerized to ATR, initiating the phototransduction cascade essential for vision. The reduction of ATR to all-trans-retinol is a critical step in recycling the chromophore for continued visual function .

Case Study: Rod Photoreceptors
Research using rod photoreceptors from frogs and mice has demonstrated the metabolic pathways involved in the conversion of ATR to retinol. Fluorescence studies indicated that this process is dependent on NADPH levels, highlighting the biochemical requirements necessary for effective visual signal transduction .

Therapeutic Implications in Retinal Diseases

Retinal Pigment Epithelium (RPE) Protection
ATR's delayed clearance has been linked to RPE cell injury, which is significant in diseases like age-related macular degeneration (AMD). Studies suggest that enhancing the clearance of free ATR could mitigate damage to RPE cells, providing a potential therapeutic target for AMD .

Stem Cell Therapy
Recent investigations have explored the use of adipose-derived mesenchymal stem cells (AD-MSCs) to rescue damaged ARPE-19 cells (a model for RPE). The presence of ATR may enhance the protective effects of these stem cells, promoting cell survival and function in compromised retinal environments .

Optogenetic Applications

Optogenetics in Cardiac Research
ATR serves as a photosensitizer in optogenetics, facilitating light-induced modulation of ion channels such as Channelrhodopsin-2 (ChR2). Studies have shown that exogenous ATR enhances the responsiveness of cardiac cells to light stimulation, improving optical pacing efficiency. This application has significant implications for cardiac therapies and research into heart function .

Enhancement of Light Sensitivity
In experimental settings, ATR supplementation led to a marked increase in ChR2 expression and optical excitability across various cardiac cell models. This finding suggests that ATR not only acts as a chromophore but also enhances the efficacy of optogenetic tools .

Neuroprotective Effects

Oxidative Stress Mitigation
ATR has been studied for its neuroprotective properties against oxidative stress in retinal cells. Research indicates that ATR can help maintain cellular viability under stress conditions, which is crucial for preventing degeneration in retinal diseases .

Case Study: ARPE-19 Cells
In vitro studies with ARPE-19 cells exposed to oxidative agents showed that ATR could modulate cellular responses and promote survival pathways, indicating its potential as a therapeutic agent in neurodegenerative conditions affecting the retina .

Summary Table of Applications

Application AreaDescriptionCase Studies/Findings
Visual CycleIntegral role in phototransduction; recycling of chromophoresFluorescence studies on rod photoreceptors show metabolic pathways involving ATR
Retinal DiseasesPotential therapeutic target for AMD through enhanced clearanceAD-MSCs co-culture studies indicate protective effects on ARPE-19 cells
OptogeneticsEnhances light sensitivity and response in cardiac cellsSignificant improvement in ChR2 expression and pacing efficiency with ATR supplementation
NeuroprotectionMitigates oxidative stress effects on retinal cellsARPE-19 studies demonstrate survival benefits under stress conditions with ATR

作用機序

Retinal exerts its effects through its role in the visual cycle. In the retina, retinal binds to opsin proteins to form rhodopsin, a visual pigment found in photoreceptor cells. When light hits rhodopsin, retinal undergoes a conformational change from its 11-cis form to its all-trans form. This change triggers a cascade of biochemical reactions that ultimately result in the generation of a neural signal, which is transmitted to the brain and interpreted as vision .

類似化合物との比較

Retinal Isomers: Structural and Functional Differences

Compound Binding Affinity to ABCR (Km) ATPase Stimulation Fold Key Functional Differences References
All-trans-retinal 10–15 μM (half-maximal) 3–4-fold Binds ABCR with Michaelis-Menten kinetics; non-cooperative, rate-limiting enzyme-substrate interaction. Synergizes with amiodarone/digitonin.
11-cis-retinal Similar to ATR Comparable to ATR Involved in rhodopsin regeneration; does not accumulate in ABCR-deficient models.
13-cis-retinal Similar to ATR Comparable to ATR Less efficient in Schiff base formation with opsin; lower redox activity.
9-cis-retinal Not reported Not reported Binds preferentially to fungal opsins (e.g., Spizellomyces punctatus); lower free energy of binding compared to 11-cis.

Key Findings :

  • ATR, 11-cis-, and 13-cis-retinal stimulate ABCR ATPase activity similarly, but ATR uniquely exhibits Michaelis-Menten kinetics, suggesting a single binding site .
  • In opsin binding, 11-cis-retinal has the lowest free energy (-9.2 kcal/mol), while ATR has the highest (-6.5 kcal/mol), correlating with reduced transducin activation efficiency .

Non-Retinoid ABCR Activators: Mechanisms and Synergy

Compound ABCR ATPase Stimulation Fold Synergy with ATR Interaction Mechanism References
Amiodarone 2–5-fold Yes Binds free and ATP-bound ABCR; acts via multiple sites. Synergizes with ATR (30% excess activity).
Digitonin 2–5-fold Yes Interacts with ABCR’s lipid-facing regions; synergizes with ATR but not amiodarone.
Dehydroabietylamine 2–5-fold No Indicates multiple binding modes; no synergy with ATR.

Key Findings :

  • ATR’s stimulation is uncompetitive, lowering Km for ATP without altering Vmax, whereas amiodarone reduces Km/Vmax, suggesting distinct allosteric modulation .
  • Synergy between ATR and amiodarone/digitonin implies overlapping but non-identical binding sites on ABCR .

Bisretinoid Derivatives: Toxicity and Spectral Properties

Compound λmax (nm) Cytotoxicity (Relative to ATR) Role in Disease References
ATR dimer 290, 432 Higher (efficient singlet oxygen generator) Accumulates in Stargardt disease; more phototoxic than A2E.
A2E 338, 439 Moderate Forms lipofuscin deposits; induces oxidative stress.
ATR dimer-PE 290, 510 Higher Protonated Schiff base in lysosomes; pH-dependent toxicity.

Key Findings :

  • ATR dimer’s absorbance at 510 nm (vs. 432 nm for ATR) stems from protonated Schiff bases, enhancing its redox activity in acidic environments .
  • Primary amines (e.g., emixustat derivatives) form Schiff bases with ATR, reducing its cytotoxicity by 100% in ARPE-19 cells .

Enzyme Interactions and Metabolic Pathways

  • RPE65 Inhibition: Emixustat derivatives inhibit RPE65 (IC50 ~50 nM), slowing ATR regeneration and bisretinoid accumulation .
  • Aldo-Keto Reductases : Human AKR1B1 and 1B10 metabolize ATR, with 1B10 showing 3-fold higher activity, implicating it in ATR detoxification .
  • Opsin Activation : ATR enhances opsin’s transducin activation (EC50 ~5 μM), reaching 80% of metarhodopsin II activity at saturation .

Pharmacokinetic and Therapeutic Considerations

  • Cellular Uptake: ATR accumulates in glioblastoma cells (U-87 MG) 2-fold more than in normal astrocytes, altering cytochrome c redox status .
  • Drug Design : Chiral fluorinated emixustat derivatives show 2-fold higher RPE65 inhibition than (R)-MB001, with equivalent cytoprotection .

生物活性

All-trans-retinal (atRAL) is a crucial chromophore in the visual cycle, playing a significant role in phototransduction and retinal health. This article explores the biological activity of this compound, its metabolic pathways, implications in retinal diseases, and recent research findings.

Overview of this compound

This compound is a derivative of vitamin A and serves as an essential component in the visual cycle. It is produced from the photoisomerization of 11-cis-retinal upon exposure to light, facilitating the regeneration of visual pigments in photoreceptor cells. The conversion of atRAL to all-trans-retinol (atROL) is vital for maintaining photoreceptor function and preventing retinal degeneration.

Metabolism and Conversion

The metabolism of this compound involves its reduction to all-trans-retinol, primarily catalyzed by the enzyme retinol dehydrogenase. This reaction is critical for recycling chromophores and ensuring efficient visual pigment regeneration:

  • Conversion Pathway :
    • Light exposure converts 11-cis-retinal to this compound.
    • This compound is then reduced to all-trans-retinol using NADPH as a cofactor.

Research indicates that this conversion occurs rapidly in cone photoreceptors compared to rod cells, suggesting different kinetic profiles depending on cell type .

Biological Functions

  • Phototransduction :
    • This compound plays a pivotal role in converting light signals into electrical signals within photoreceptors. It binds to opsins, initiating a cascade that leads to hyperpolarization of the cell and signal transmission to the brain.
  • Regeneration of Visual Pigments :
    • The reduction of this compound to all-trans-retinol is essential for regenerating visual pigments after they have been bleached by light exposure. In rod cells, this process occurs at a rate significantly faster than previously understood, indicating a highly efficient recycling mechanism .
  • Retinal Health :
    • Accumulation of this compound has been linked to retinal damage and degeneration. Studies show that delayed clearance of atRAL can lead to retinal diseases such as retinitis pigmentosa and age-related macular degeneration (AMD) .

Case Studies and Research Findings

  • Retinopathy Models :
    • In animal models lacking specific retinoid transporters (e.g., ABCA4), accumulation of this compound was observed, leading to retinal degeneration. Research demonstrated that these models could be used to study light-induced retinopathy effectively .
  • Visual Cycle Inhibitors :
    • A study indicated that using retinylamine, a visual cycle inhibitor, could mitigate the toxic effects associated with elevated levels of this compound, suggesting potential therapeutic strategies for retinal diseases .
  • Photodamage Mechanisms :
    • Accumulation of this compound has been identified as a key factor in initiating photodamage within the retina. This condition arises when atRAL is not efficiently cleared from photoreceptor cells, leading to oxidative stress and subsequent cell death .

Data Table: Key Findings on this compound

Study ReferenceKey FindingsImplications
All-trans-retinol conversion requires metabolic processing; ED50 for biological activity is higher than retinoic acid.Indicates potential therapeutic targets for enhancing retinoid signaling.
Delayed clearance of this compound leads to retinal degeneration in knockout mice models.Highlights the importance of retinoid transporters in retinal health.
Accumulation of this compound contributes to photodamage mechanisms in the retina.Suggests avenues for pharmacological intervention in AMD and retinitis pigmentosa.

Q & A

Basic Research Questions

Q. What enzymatic pathways regulate the reduction of all-trans-retinal to all-trans-retinol in photoreceptor cells, and how are these pathways experimentally validated?

  • Methodology : The reduction is catalyzed by photoreceptor retinol dehydrogenase (prRDH), a member of the short-chain dehydrogenase/reductase family. Recombinant bovine prRDH activity was confirmed via in vitro enzymatic assays using NADPH as a cofactor, with substrate specificity validated by comparing activity against 11-cis-retinal and this compound. Immunocytochemistry and protein blotting localized prRDH exclusively to rod and cone outer segments, confirming its role in the visual cycle .
  • Key Data : prRDH shows a 10-fold higher catalytic efficiency for this compound compared to 11-cis-retinal, with KmK_m values of 0.8 µM and 8 µM, respectively .

Q. How does this compound accumulation impact retinal pigment epithelial (RPE) cell viability, and what assays are used to quantify cytotoxicity?

  • Methodology : Cytotoxicity is assessed via MTS assays, which measure metabolic activity. Human RPE cells incubated with this compound (20–60 µM) for 24 hours showed dose-dependent metabolic inhibition. Thin-layer chromatography confirmed intracellular uptake of this compound, and cell viability was correlated with bisretinoid fluorophore (e.g., A2E) formation .
  • Key Data : At 60 µM this compound, metabolic activity dropped by ~90%, with significant A2E accumulation observed at concentrations >20 µM .

Q. What spectroscopic techniques are employed to monitor this compound dynamics in cellular systems?

  • Methodology : Label-free confocal Raman imaging is used to track redox status and mitochondrial interactions. For example, glioblastoma cells treated with 1–10 µM this compound for 24–48 hours were analyzed via Raman spectra (532 nm excitation), revealing cytochrome c redox shifts and lipid droplet alterations .
  • Key Data : Raman imaging resolved cytochrome c redox changes with 1 µm spatial resolution, showing a 40% increase in oxidized cytochrome c in glioblastoma cells treated with 10 µM this compound .

Advanced Research Questions

Q. How do contradictory findings on prRDH’s essentiality in the retinoid cycle inform experimental design for knockout models?

  • Methodology : prRDH knockout studies in mice revealed delayed rod function recovery post-illumination, measured via electroretinograms. However, residual retinol dehydrogenase activity suggests compensatory mechanisms. Researchers must control for light intensity (e.g., 3000 lux vs. 500 lux) and use dual approaches: in vivo functional assays and in vitro enzymatic profiling .
  • Key Contradiction : prRDH-deficient mice accumulate this compound under bright light but retain partial visual cycle function, implying non-essential redundancy .

Q. What mechanisms explain the dual role of this compound as both a photoreceptor metabolite and a photodegradation-derived toxin in AMD pathogenesis?

  • Methodology : Photodegradation products (methylglyoxal, glyoxal) were quantified via UPLC-ESI-MS in RPE cells exposed to 430 nm light. Extracellular trapping with aminoguanidine confirmed dicarbonyl release, while ELISA detected AGE-modified proteins in irradiated cells .
  • Key Data : Irradiated A2E-containing RPE cells released 2.5 µM methylglyoxal, correlating with a 3-fold increase in AGE deposition .

Q. How does this compound modulate cyclic nucleotide-gated (CNG) ion channels in a cGMP-dependent manner, and what electrophysiological approaches resolve this?

  • Methodology : Patch-clamp recordings of rod CNG channels at varying cGMP concentrations (15 µM vs. 2 mM) revealed this compound’s closed-state inhibition. Olfactory CNG channels served as controls to distinguish pore-blocking vs. gating effects. Dose-response curves at 15 µM cGMP showed an IC₅₀ of 35 nM .
  • Key Insight : Inhibition efficacy increases 10-fold at low cGMP, suggesting retinal preferentially targets unliganded channels .

Q. Data Contradictions and Resolution Strategies

  • Issue : prRDH’s role in A2E synthesis is debated. While prRDH deficiency reduces this compound clearance, A2E overproduction is minimal (<20% increase) , conflicting with in vitro models showing strong correlations .

    • Resolution : Use conditional knockout models with time-resolved A2E quantification via HPLC-MS under controlled illumination.
  • Issue : this compound’s cytotoxicity thresholds vary across cell lines (e.g., RPE vs. glioblastoma).

    • Resolution : Standardize assays (e.g., MTS vs. lactate dehydrogenase) and normalize data to cell-type-specific bisretinoid baseline levels .

Q. Methodological Best Practices

  • Spectroscopy : For Raman imaging, use 532 nm lasers with ≤10 mW power to avoid photodegradation artifacts .
  • Enzymatic Assays : Include NADPH regeneration systems (e.g., glucose-6-phosphate dehydrogenase) to maintain prRDH activity during in vitro assays .

特性

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYCYZXNIZJOKI-OVSJKPMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5025998
Record name Retinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Retinal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

116-31-4, 472-86-6, 514-85-2
Record name Retinal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retinal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name retinal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=626581
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name retinal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 13-cis-Retinal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name retinal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Retinal
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Retinal, 13-cis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Retinal, 9-cis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Retinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Retinaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.760
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RETINAL, ALL-TRANS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR725D715M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Retinal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

63 °C
Record name Retinal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。